molecular formula C7H12ClF2N B3324737 (3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride CAS No. 1956364-50-3

(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

Cat. No.: B3324737
CAS No.: 1956364-50-3
M. Wt: 183.63
InChI Key: VDNXSLMZLQNXAC-KNCHESJLSA-N
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Description

(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride: . Its unique structure, characterized by the presence of fluorine atoms and a cyclopentane ring, makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the cyclopentane ring: : This can be achieved through a cyclization reaction of a suitable precursor, such as a diene or a cyclic ketone.

  • Introduction of fluorine atoms: : Fluorination can be performed using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).

  • Formation of the hydrochloride salt: : The final step involves the reaction of the fluorinated cyclopentane with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions, particularly at the fluorine atoms, can lead to the formation of new compounds with altered biological activity.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like nucleophiles (e.g., Grignard reagents) and electrophiles (e.g., alkyl halides) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which can exhibit different biological activities and physical properties.

Scientific Research Applications

(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride: has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride: can be compared with other similar compounds, such as:

  • Octahydrocyclopenta[c]pyrrole hydrochloride: : Lacks fluorine atoms, leading to different chemical and biological properties.

  • 5,5-Difluorooctahydrocyclopenta[c]pyrrole: : Different stereochemistry, resulting in distinct biological activity.

  • Other fluorinated heterocycles: : Similar fluorination but different ring structures, affecting their reactivity and applications.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(3aR,6aS)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNXSLMZLQNXAC-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956364-50-3
Record name rac-(3aR,6aS)-5,5-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Reactant of Route 2
(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Reactant of Route 3
(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Reactant of Route 4
(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Reactant of Route 5
(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Reactant of Route 6
(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

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